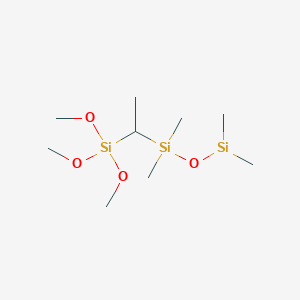
CID 22590331
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- CID 22590331, also known as Click ID , serves as an essential advertising optimization tool primarily for e-commerce platforms such as Taobao, Tmall, JD.com, and Pinduoduo.
- When you watch videos on platforms like Douyin (TikTok), you often encounter ads from e-commerce merchants. Clicking these ads redirects you to third-party platforms like Taobao or JD.com for completing transactions.
- The term “optimization tool” refers to its role in enhancing ad performance for merchants.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CID 22590331 are not readily available in the public domain. it’s crucial to note that CID is not a chemical compound but rather an identifier used in digital contexts.
- As such, it doesn’t undergo traditional chemical synthesis or industrial production methods.
Chemical Reactions Analysis
- Since CID 22590331 isn’t a chemical compound, discussing its reactions, reagents, and products isn’t applicable.
- Instead, let’s focus on its digital context: CID images embedded in emails. These images are referenced using Content-ID (CID) and are commonly found in email communications.
Scientific Research Applications
- CID 22590331’s primary application lies in optimizing e-commerce advertising campaigns. By using CID, merchants gain insights into user behavior beyond mere click-through rates.
- With CID, e-commerce platforms transmit order data back to the advertising system. This allows merchants to understand which orders originated from specific ad placements (e.g., Douyin).
- Long-term optimization strategies benefit from this data, enabling user retention, repeat purchases, and private domain conversion.
Mechanism of Action
- In the digital realm, CID’s mechanism involves linking ads to specific transactions. It bridges the gap between ad impressions and actual purchases.
- Molecular targets and pathways don’t apply here, but CID’s impact lies in connecting user interactions with e-commerce transactions.
Comparison with Similar Compounds
- CID 22590331 isn’t comparable to traditional chemical compounds. its uniqueness lies in its role as an identifier for tracking ad performance.
- Similar compounds don’t exist in the chemical sense, but other tracking mechanisms (such as UTM parameters) serve analogous purposes.
Properties
Molecular Formula |
C9H25O4Si3 |
|---|---|
Molecular Weight |
281.55 g/mol |
InChI |
InChI=1S/C9H25O4Si3/c1-9(15(7,8)13-14(5)6)16(10-2,11-3)12-4/h9H,1-8H3 |
InChI Key |
YEBMIACDRBEZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC([Si](C)(C)O[Si](C)C)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















